(2E)-4,4,4-trifluoro-N-methyl-3-oxo-N-phenyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide
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Description
(2E)-4,4,4-trifluoro-N-methyl-3-oxo-N-phenyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide is a useful research compound. Its molecular formula is C18H13F6N3O2 and its molecular weight is 417.311. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : This compound has been synthesized as part of the study of trifluoromethyl-substituted compounds. For instance, Sting and Seebach (1996) demonstrated a method for preparing amino acids derivatives from enantiopure trifluoromethyl-substituted dioxanones, which are closely related to the structure of this compound (Sting & Seebach, 1996).
Structural Characterization : Chang-liang Hu (2013) conducted a vibrational spectral study of a similar compound, emphasizing the use of spectroscopic techniques for structural characterization (Hu Chang-liang, 2013).
Applications in Medicine and Pharmacology
Antimicrobial Activity : Sarvaiya, Gulati, and Patel (2019) explored the antimicrobial properties of related compounds, highlighting the potential of such molecules in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Antitumor Agents : Miles et al. (1958) disclosed compounds with a similar structure as effective anti-tumor agents against breast carcinoma (Miles et al., 1958).
properties
IUPAC Name |
(Z)-4,4,4-trifluoro-3-hydroxy-N-methyl-N-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F6N3O2/c1-27(13-8-3-2-4-9-13)16(29)14(15(28)18(22,23)24)26-25-12-7-5-6-11(10-12)17(19,20)21/h2-10,28H,1H3/b15-14-,26-25? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJQNQKLXNNIMA-ZRBLHNNDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C(=C(C(F)(F)F)O)N=NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)C(=O)/C(=C(\C(F)(F)F)/O)/N=NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F6N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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